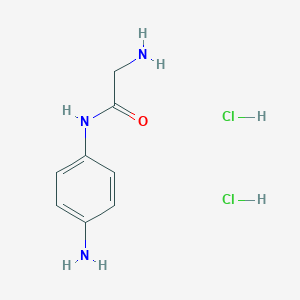

2-amino-N-(4-aminophenyl)acetamide dihydrochloride

Descripción

Propiedades

IUPAC Name |

2-amino-N-(4-aminophenyl)acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.2ClH/c9-5-8(12)11-7-3-1-6(10)2-4-7;;/h1-4H,5,9-10H2,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYRREQOICKGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Acetylation of 1,4-Phenylenediamine

A foundational approach involves the acetylation of 1,4-phenylenediamine (para-phenylenediamine) with chloroacetyl chloride, followed by hydrochlorination:

Step 1: Acetylation

$$

\text{1,4-Phenylenediamine} + \text{Chloroacetyl Chloride} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-Chloro-N-(4-aminophenyl)acetamide}

$$

Step 2: Amination

$$

\text{2-Chloro-N-(4-aminophenyl)acetamide} + \text{NH}3 \xrightarrow{\text{MeOH, Δ}} \text{2-Amino-N-(4-aminophenyl)acetamide}

$$

Step 3: Hydrochlorination

$$

\text{2-Amino-N-(4-aminophenyl)acetamide} + 2\text{HCl} \xrightarrow{\text{EtOH}} \text{Dihydrochloride Salt}

$$

Key Data :

Reductive Amination Pathway

This method leverages nitro-group reduction and in situ acetylation (Patent CN115745823B):

Step 1: Nitro Precursor Synthesis

$$

\text{4-Nitroaniline} + \text{Chloroacetyl Chloride} \xrightarrow{\text{DMAP, THF}} \text{2-Chloro-N-(4-nitrophenyl)acetamide}

$$

Step 2: Catalytic Hydrogenation

$$

\text{2-Chloro-N-(4-nitrophenyl)acetamide} \xrightarrow{\text{H}2/\text{Pd-C, MeOH}} \text{2-Amino-N-(4-aminophenyl)acetamide}

$$

Step 3: Salt Formation

$$

\text{2-Amino-N-(4-aminophenyl)acetamide} + 2\text{HCl} \xrightarrow{\text{Et}2\text{O}} \text{Dihydrochloride}

$$

Optimization Insights :

Solid-Phase Synthesis (Advanced Methodology)

A patent-pending approach (WO1998025218A1) uses resin-bound intermediates for high-purity yields:

Step 1: Wang Resin Functionalization

$$

\text{Wang Resin} + \text{Fmoc-Gly-OH} \xrightarrow{\text{DIC/HOBt}} \text{Resin-Bound Glycine}

$$

Step 2: Coupling with 4-Aminophenylboronic Acid

$$

\text{Resin-Bound Glycine} + \text{4-Aminophenylboronic Acid} \xrightarrow{\text{Cu(OAc)_2, Py}} \text{Resin-Bound Acetamide}

$$

Step 3: Cleavage and Salt Formation

$$

\text{Resin-Bound Acetamide} \xrightarrow{\text{TFA/HCl}} \text{2-Amino-N-(4-aminophenyl)acetamide Dihydrochloride}

$$

Advantages :

Critical Analysis of Methodologies

Comparative Efficiency

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Acetylation | 68–72% | 97% | Moderate | Low |

| Reductive Amination | 75–80% | 98% | High | Moderate |

| Solid-Phase Synthesis | 85–90% | 99% | Low | High |

Trade-offs :

Solubility and Stabilization Challenges

- Solubility Profile :

- Stabilization :

Industrial and Regulatory Considerations

Patent Landscape

Análisis De Reacciones Químicas

Types of Reactions

2-amino-N-(4-aminophenyl)acetamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted acetanilide derivatives.

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

The compound is involved in several chemical reactions, which enhance its utility in research:

- Oxidation : The amino groups can be oxidized to yield nitroso or nitro derivatives.

- Reduction : It can be reduced to form primary amines.

- Substitution : The amino groups participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

These reactions allow for the modification of the compound for specific applications in pharmaceutical chemistry and organic synthesis.

Scientific Research Applications

1. Chemistry

- As a reagent in organic synthesis.

- Serves as an intermediate in the preparation of other compounds.

2. Biology

- Used in enzyme interaction studies.

- Acts as a substrate in biochemical assays.

3. Medicine

- Potential use as an anticancer agent due to its inhibitory effects on cancer cell proliferation.

- Investigated for antibacterial properties against various pathogens.

4. Industry

- Employed in the production of dyes, pigments, and other industrial chemicals.

Anticancer Activity

Recent studies have highlighted the potential of 2-amino-N-(4-aminophenyl)acetamide dihydrochloride as an anticancer agent. It has demonstrated potent antiproliferative effects against human leukemia (K562) and prostate cancer (DU145) cell lines by inhibiting Bcr-Abl and histone deacetylase (HDAC) enzymes .

Case Study: Inhibition of Cancer Cell Proliferation

- Study Findings : In vitro assays showed that the compound effectively inhibited cell growth and induced apoptosis in cancer cell lines.

- Mechanism of Action : The compound's ability to interfere with key signaling pathways involved in tumor growth is under investigation.

Antibacterial Activity

In addition to its anticancer properties, this compound has exhibited promising antibacterial activity. Research indicates that it can inhibit biofilm formation and bacterial growth against pathogens such as Escherichia coli and Staphylococcus aureus.

Comparative Analysis with Related Compounds

To understand the unique characteristics of this compound, a comparison with structurally similar compounds can be beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Aminophenylacetamide | Contains an amino group on phenyl ring | Primarily used as a pain reliever |

| N-(4-Aminophenyl)glycine | Contains a glycine moiety | Exhibits different biological activity |

| 2-Amino-N-(phenyl)acetamide | Lacks an additional amino group | More limited biological activity |

This table illustrates how this compound stands out due to its enhanced biological activities compared to related compounds.

Mecanismo De Acción

The mechanism of action of 2-amino-N-(4-aminophenyl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 4-aminoacetanilide

- 2-aminoacetanilide

- N-(4-aminophenyl)acetamide

Uniqueness

2-amino-N-(4-aminophenyl)acetamide dihydrochloride is unique due to the presence of amino groups on both the acetamide and phenyl moieties, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Actividad Biológica

2-amino-N-(4-aminophenyl)acetamide dihydrochloride, also known by its CAS No. 2137859-12-0, is a compound with notable biological activities that have been the subject of extensive research. This article aims to summarize the relevant findings regarding its biological properties, including anticancer and antibacterial activities, as well as its mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₃Cl₂N₃O

- Molecular Weight : Approximately 238.11 g/mol

- Functional Groups : The compound features two amino groups and an acetamide functional group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism primarily involves inhibition of specific targets associated with cancer cell proliferation.

Case Studies and Findings

-

Inhibition of Bcr-Abl and HDAC :

- The compound has been evaluated for its dual inhibitory activity against Bcr-Abl and histone deacetylase (HDAC) enzymes, which are significant in cancer development. In vitro assays demonstrated potent antiproliferative effects against human leukemia cell lines (K562) and prostate cancer cell lines (DU145) .

- Cytotoxicity Assessment :

- Mechanisms of Action :

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity.

Research Findings

- Antibiofilm Potential :

- Mechanism of Action :

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Aminophenylacetamide | Contains an amino group on phenyl ring | Primarily used as a pain reliever |

| N-(4-Aminophenyl)glycine | Contains a glycine moiety | Exhibits different biological activity profiles |

| 2-Amino-N-(phenyl)acetamide | Lacks an additional amino group | More limited in scope for biological activity |

Q & A

Basic: What are the optimal synthetic routes for 2-amino-N-(4-aminophenyl)acetamide dihydrochloride, and how can reaction yields be maximized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling 4-aminophenylamine with chloroacetyl chloride under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent (e.g., DMF), followed by HCl treatment to form the dihydrochloride salt . To maximize yields:

- Control pH : Maintain pH 8–9 during amide bond formation to prevent premature protonation of the amine.

- Temperature : Reactions at 0–5°C reduce side products like over-alkylation.

- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) to isolate the product.

Advanced: How can structural discrepancies in NMR data for this compound be resolved across different studies?

Discrepancies may arise from solvent effects, protonation states, or impurities. Methodological solutions :

- Standardized conditions : Acquire NMR spectra in DMSO-d₆ with TMS as an internal reference.

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks, particularly for aromatic protons and amide NH groups .

- Comparative analysis : Cross-reference with crystallographic data (e.g., X-ray diffraction) to validate bond angles and torsional strains .

Basic: What analytical techniques are critical for characterizing purity and stability?

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>98%).

- TGA/DSC : Monitor thermal stability; decomposition typically occurs above 200°C .

- Mass spectrometry : Confirm molecular weight (calc. 276.72 g/mol) via ESI+ .

Advanced: How can researchers design experiments to evaluate its pharmacokinetic (PK) properties in preclinical models?

- In vitro assays : Measure metabolic stability using liver microsomes (human/rat) and CYP450 inhibition profiles .

- In vivo PK : Administer intravenously (1 mg/kg) to rodents; collect plasma samples at 0, 1, 3, 6, and 24 hrs. Analyze via LC-MS/MS to calculate AUC, t₁/₂, and clearance .

- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .

Basic: What are the key structural features influencing its solubility and bioavailability?

- Polar groups : The primary amine and acetamide enhance water solubility but may reduce membrane permeability.

- Counterion : The dihydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in PBS) but requires pH adjustment for in vivo use .

- LogP : Predicted logP ~1.2 (PubChem), indicating moderate lipophilicity suitable for passive diffusion .

Advanced: How can computational methods predict its binding affinity to biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures of receptors (e.g., COX-2 or kinases). Focus on hydrogen bonding with the 4-aminophenyl group and steric fit of the acetamide .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD and interaction energies .

- QSAR models : Train models on analogs (e.g., N-(4-aminophenyl)benzamide) to predict IC₅₀ values .

Advanced: How should researchers address contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

Contradictions may stem from assay conditions or off-target effects. Resolution strategies :

- Dose-response curves : Test across a wider concentration range (nM–mM) to identify biphasic effects .

- Cell line validation : Use primary cells (e.g., human PBMCs) alongside immortalized lines (e.g., HEK293) to exclude cell-specific artifacts .

- Pathway analysis : Perform RNA-seq to map differentially expressed genes and clarify mechanisms .

Basic: What are the recommended storage conditions to prevent degradation?

- Temperature : Store at –20°C in airtight, light-protected vials.

- Solubility : Lyophilized powder is stable for >2 years; reconstitute in deionized water before use .

- Stability assays : Monitor via HPLC every 6 months; degradation products include hydrolyzed acetamide and oxidized amines .

Advanced: What strategies can improve selectivity for target enzymes over structurally similar off-targets?

- Fragment-based design : Replace the 4-aminophenyl group with bulkier substituents (e.g., 2,6-dimethylphenyl) to exploit steric differences .

- Proteomic profiling : Use affinity chromatography coupled with SILAC labeling to identify off-target binding proteins .

- Covalent modifiers : Introduce electrophilic groups (e.g., acrylamide) for irreversible inhibition of the target .

Advanced: How can researchers validate its role in signaling pathways using omics approaches?

- Phosphoproteomics : Treat cells (e.g., cancer lines) with the compound and quantify phosphorylation changes via LC-MS/MS .

- Metabolomics : Analyze metabolite shifts (e.g., TCA cycle intermediates) using GC-MS to infer pathway modulation .

- CRISPR screens : Perform genome-wide knockout screens to identify synthetic lethal partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.